UDP-glucuronic acid trisodium

説明

特性

IUPAC Name |

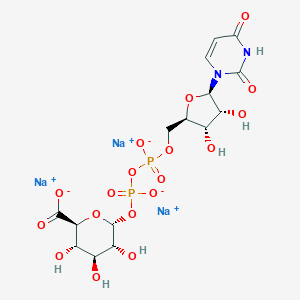

trisodium;6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657574 |

Source

|

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63700-19-6 |

Source

|

| Record name | Uridine 5'-diphosphoglucuronic acid trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of UDP-Glucuronic Acid Trisodium in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) 5'-diphospho-α-D-glucuronic acid trisodium (B8492382) salt (UDPGA trisodium), the biologically active form of glucuronic acid, stands as a pivotal intermediate in cellular metabolism. This high-energy nucleotide sugar is indispensable for a host of biosynthetic and detoxification pathways. Its primary roles encompass serving as the essential precursor for the synthesis of glycosaminoglycans (GAGs) and proteoglycans, which are critical components of the extracellular matrix. Furthermore, UDP-glucuronic acid is the indispensable glucuronyl donor in phase II drug metabolism, a process catalyzed by UDP-glucuronosyltransferases (UGTs) to detoxify and facilitate the excretion of a wide array of endogenous and exogenous compounds. This technical guide provides an in-depth exploration of the multifaceted roles of UDP-glucuronic acid in cellular metabolism, detailing its biosynthesis, its function in key metabolic pathways, and the methodologies used to study its activity.

Biosynthesis of UDP-Glucuronic Acid: The Uronic Acid Pathway

UDP-glucuronic acid is synthesized from glucose through the uronic acid pathway, a metabolic route that does not generate ATP but produces activated glucuronic acid for various anabolic reactions.[1] The key steps involve the conversion of glucose-6-phosphate to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose.[1] The final and committing step is the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH).[2][3] This reaction is irreversible under physiological conditions.[2]

Caption: The Uronic Acid Pathway leading to the synthesis of UDP-Glucuronic Acid.

Role in Biotransformation: Phase II Glucuronidation

A primary function of UDP-glucuronic acid is to serve as the donor substrate for UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes predominantly located in the endoplasmic reticulum of liver cells and other tissues.[4][5][6] This process, known as glucuronidation, is a major Phase II detoxification pathway.[5] UGTs catalyze the transfer of the glucuronic acid moiety to a wide range of lipophilic compounds, including drugs, environmental toxins, and endogenous substances like bilirubin (B190676) and steroid hormones.[4][5] The addition of the highly polar glucuronic acid group significantly increases the water solubility of these compounds, facilitating their excretion from the body via urine or bile.[5] The transport of UDP-glucuronic acid from the cytosol into the lumen of the endoplasmic reticulum is a critical and often rate-limiting step, mediated by specific nucleotide sugar transporters (NSTs).[5][7]

Caption: The process of glucuronidation in the endoplasmic reticulum.

Precursor for Glycosaminoglycans and Proteoglycans

UDP-glucuronic acid is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides.[8][9][10] These GAGs, with the exception of hyaluronic acid, are typically attached to a core protein to form proteoglycans.[11] The synthesis of GAG chains occurs in the Golgi apparatus, where glycosyltransferases sequentially add sugar residues, including glucuronic acid from UDP-glucuronic acid, to a growing polysaccharide chain.[9] Proteoglycans are essential components of the extracellular matrix, contributing to the structural integrity of tissues, and are involved in cell signaling, adhesion, and proliferation.[11] UDP-glucuronic acid is also the precursor for UDP-xylose, which is necessary to initiate the synthesis of most proteoglycans.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of UDP-glucuronic acid.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Reference(s) |

| UDP-Glucose Dehydrogenase (UGDH) | UDP-Glucose | Human (recombinant) | Value not specified | Value not specified | [3] |

| NAD+ | Eucalyptus grandis | 67.3 ± 17.9 µM | 171.8 ± 34.8 µmol min⁻¹ mg⁻¹ | [13] | |

| UDP-Glucose | Eucalyptus grandis | 60.7 ± 8.5 µM | 67.9 ± 9.2 µmol min⁻¹ mg⁻¹ | [13] | |

| UDP-Glucuronosyltransferase (UGT) | UDP-Glucuronic Acid | Rat Liver Microsomes (for 5-HT) | 0.6 mM and 5 mM | Value not specified | [14] |

| UDP-Glucuronic Acid | Human Liver Homogenate (for 1-naphthol) | 63 µM | Value not specified | [15] | |

| UDP-Glucuronic Acid | Human Liver Homogenate (for ethinylestradiol) | 300 µM | Value not specified | [15] | |

| UDP-Glucuronic Acid | Human Liver Homogenate (for morphine) | 700 µM | Value not specified | [15] |

Table 2: Cellular Concentrations and Synthesis Rates of UDP-Glucuronic Acid

| Parameter | Tissue | Organism | Value | Reference(s) |

| Concentration | Liver | Human | 279 µmol/kg | [15] |

| Kidney | Human | 17.4 µmol/kg | [15] | |

| Intestinal Mucosa | Human | 19.3 µmol/kg | [15] | |

| Lung | Human | 17.2 µmol/kg | [15] | |

| Synthesis Rate | Liver | Rat | 99 ± 1 nmol min⁻¹ g⁻¹ | [16] |

Experimental Protocols

Assay for UDP-Glucose Dehydrogenase (UGDH) Activity

This spectrophotometric assay measures the activity of UGDH by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.[17][18]

Materials:

-

Enzyme source (e.g., purified recombinant UGDH, tissue homogenate)

-

Assay Buffer: 100 mM Glycine, pH 9.5, 100 mM NaCl, 0.1 mg/ml acetylated BSA, 10% glycerol[17]

-

UDP-Glucose solution (substrate)

-

NAD+ solution (co-substrate)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).

-

In a 96-well plate, add the assay buffer to each well.

-

Add the enzyme source to the wells.

-

Add the NAD+ solution to the wells. Concentrations should be varied if determining kinetic parameters.

-

Initiate the reaction by adding the UDP-Glucose solution.

-

Immediately place the plate in the spectrophotometer and monitor the increase in absorbance at 340 nm over time.

-

The rate of NADH production is proportional to the UGDH activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Assay for UDP-Glucuronosyltransferase (UGT) Activity

This protocol describes a common method for measuring UGT activity using a model substrate, such as p-nitrophenol, which upon glucuronidation, can be separated and quantified.[19]

Materials:

-

Enzyme source (e.g., liver microsomes, recombinant UGTs)

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

-

UDP-Glucuronic Acid trisodium salt solution (co-substrate)

-

Aglycone substrate solution (e.g., p-nitrophenol)

-

Alamethicin (B1591596) (to permeabilize microsomal vesicles)

-

Stopping solution (e.g., 0.6 N NH₄OH-saturated n-amyl alcohol or ice-cold acetonitrile)

-

HPLC system for separation and quantification of the glucuronidated product

Procedure:

-

Prepare liver microsomes or other UGT-containing fractions. To overcome latency, pre-incubate the microsomes with a low concentration of a detergent like alamethicin on ice.

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, MgCl₂, and the aglycone substrate.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding the UDP-glucuronic acid solution.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by HPLC to separate and quantify the formation of the glucuronidated product. The rate of product formation is indicative of UGT activity.

A variety of commercial kits, such as the UGT-Glo™ Assay, are also available, which provide a luminescent-based method for detecting UGT activity by measuring the amount of UDP produced.[20][21]

Conclusion

This compound is a cornerstone of cellular metabolism, bridging carbohydrate metabolism with critical biosynthetic and detoxification pathways. Its role as a precursor for essential structural molecules and as a key player in the elimination of harmful substances underscores its importance in maintaining cellular homeostasis. For researchers in drug development, a thorough understanding of the kinetics and regulation of UDP-glucuronic acid metabolism is paramount for predicting drug clearance, potential drug-drug interactions, and inter-individual variability in drug response. The methodologies outlined in this guide provide a framework for the continued investigation of this vital metabolite and its associated enzymatic pathways.

References

- 1. SLC35B1 significantly contributes to the uptake of UDPGA into the endoplasmic reticulum for glucuronidation catalyzed by UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 5. Carrier-mediated transport of intact UDP-glucuronic acid into the lumen of endoplasmic-reticulum-derived vesicles from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of galactosamine-induced hepatic UDP-glucuronic acid depletion on acetaminophen elimination in rats. Dispositional differences between hepatically and extrahepatically formed glucuronides of acetaminophen and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carrier-mediated transport of uridine diphosphoglucuronic acid across the endoplasmic reticulum membrane is a prerequisite for UDP-glucuronosyltransferase activity in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amsbio.com [amsbio.com]

- 9. Synthesis of Glycosaminoglycan [almerja.com]

- 10. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An improved assay method for UDP-glucuronyltransferase activity towards 5-hydroxytryptamine and the characteristic properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatic UDP-glucose and UDP-glucuronic acid synthesis rates in rats during a reduced energy state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The UDP-glucose Dehydrogenase of Escherichia coli K-12 Displays Substrate Inhibition by NAD That Is Relieved by Nucleotide Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 20. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. worldwide.promega.com [worldwide.promega.com]

A Technical Guide to the Role of UDP-Glucuronic Acid in Drug Detoxification

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), typically used in its stable trisodium (B8492382) salt form in experimental setting, is the indispensable co-substrate in glucuronidation, a paramount Phase II metabolic pathway. This process, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, transforms a vast array of lipophilic xenobiotics—including drugs, environmental pollutants, and toxins—into water-soluble, excretable glucuronide conjugates. This guide provides an in-depth examination of UDPGA's central role in drug detoxification, presenting quantitative data on enzyme kinetics, detailed experimental protocols for assessing UGT activity, and visual pathways to elucidate the core mechanisms.

The Glucuronidation Pathway: A Core Detoxification Axis

Glucuronidation is a high-capacity conjugation reaction that is crucial for the clearance of approximately 35% of all drugs.[1] The reaction occurs predominantly in the endoplasmic reticulum of hepatocytes, but UGT enzymes are also present in extrahepatic tissues like the intestine, kidneys, and brain.[2][3] The process is part of a larger detoxification system often initiated by Phase I metabolism, where enzymes like cytochrome P450s (CYPs) introduce or expose functional groups on a xenobiotic, preparing it for conjugation.[4]

The fundamental reaction involves the transfer of a glucuronic acid moiety from UDPGA to a substrate, a reaction catalyzed by UGTs.[1][5] This conjugation renders the parent compound more polar and hydrophilic, facilitating its elimination from the body via urine or bile.[2][3]

Biosynthesis of UDP-Glucuronic Acid

The availability of UDPGA can be a rate-limiting factor in glucuronidation, especially during high drug exposure.[6] Its synthesis is a two-step enzymatic process originating from glucose-1-phosphate (G1P), a common cellular component, ensuring a generally robust supply.[1]

-

UDP-glucose pyrophosphorylase catalyzes the reaction of G1P with uridine triphosphate (UTP) to form UDP-glucose.

-

UDP-glucose dehydrogenase (UGDH) then oxidizes UDP-glucose to UDP-glucuronic acid, utilizing two molecules of NAD+ as a cofactor.[1]

The Drug Glucuronidation Pathway

The overall detoxification process often involves two phases. Phase I introduces functional groups, and Phase II (glucuronidation) conjugates these groups with UDPGA to ensure elimination.

Quantitative Data in Drug Glucuronidation

The efficiency of glucuronidation is dependent on both the specific UGT isoform involved and the available concentration of UDPGA in the tissue.

Endogenous UDPGA Concentration in Human Tissues

The liver maintains a significantly higher concentration of UDPGA compared to other tissues, underscoring its primary role in systemic drug clearance.[7] This concentration can, however, be depleted by high doses of drugs like acetaminophen (B1664979), making UDPGA synthesis a critical factor in preventing drug toxicity.[6]

| Tissue | Mean UDPGA Concentration (µmol/kg) |

| Liver | 279.0 |

| Kidney | 17.4 |

| Intestinal Mucosa | 19.3 |

| Lung | 17.2 |

| Data sourced from Bocanegra et al.[7] |

UGT Enzyme Kinetics

The affinity of UGT enzymes for their substrates is described by the Michaelis-Menten constant (Km). The apparent Km for UDPGA is dependent on the specific drug substrate being metabolized.[7] This bi-substrate reaction often follows a compulsory-order ternary mechanism where the aglycone substrate binds first, followed by UDPGA.[8][9]

| UGT Substrate (Aglycone) | Apparent Km for UDPGA (µmol/L) in Liver Homogenate |

| 1-Naphthol | 63 |

| Ethinylestradiol | 300 |

| Morphine | 700 |

| Data sourced from Bocanegra et al.[7] |

Experimental Protocols for UGT Enzyme Assays

Assessing the glucuronidation potential of a new chemical entity is a critical step in drug development. In vitro UGT assays are routinely performed to determine which UGT isoforms are involved in a drug's metabolism (reaction phenotyping) and to assess the potential for drug-drug interactions (DDI) via UGT inhibition.[9][10]

General Workflow for In Vitro UGT Activity Assay

The following diagram outlines a typical workflow for measuring the glucuronidation of a test compound using human liver microsomes (HLM) or recombinant UGT enzymes.

Detailed Protocol: UGT Activity Assay using Human Liver Microsomes

This protocol is a generalized method for determining the rate of glucuronide formation from a test compound. Concentrations and incubation times should be optimized for each specific compound and UGT isoform.

Materials:

-

Human Liver Microsomes (HLM)

-

Test Compound (Aglycone Substrate)

-

UDP-glucuronic acid, trisodium salt (UDPGA)[11]

-

Alamethicin (pore-forming agent to overcome enzyme latency)[12][13]

-

Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Stop Solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation: Thaw HLM on ice. Prepare stock solutions of the test compound, UDPGA, and alamethicin.

-

Microsome Permeabilization: In a microcentrifuge tube or 96-well plate, dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer containing MgCl₂. Add alamethicin to a final concentration of ~25-50 µg/mg protein. Incubate on ice for 15 minutes.[12][14] This step is crucial to disrupt the microsomal membrane, ensuring UDPGA access to the UGT active site.[13]

-

Reaction Mixture Preparation: To the permeabilized microsomes, add the test compound. Include multiple concentrations if determining enzyme kinetics. Prepare control wells: a negative control without UDPGA to measure background, and another without the test compound.[12]

-

Initiation: Pre-incubate the plate at 37°C for 3-5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA.[15] The final concentration of UDPGA is typically kept well above the Km (e.g., 2-5 mM) to ensure it is not rate-limiting, unless its kinetics are being specifically investigated.[8]

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-90 minutes). The incubation time should be within the linear range of metabolite formation.[12]

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (or other organic solvent) containing an appropriate internal standard for analytical quantification.[15]

-

Sample Processing: Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the formation of the glucuronide metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16][17]

Conclusion

UDP-glucuronic acid is a cornerstone of drug detoxification. Its synthesis, availability, and interaction with UGT enzymes dictate the efficiency of glucuronidation, a pathway essential for the safe elimination of countless pharmaceutical compounds. A thorough understanding of this pathway, supported by robust quantitative analysis and standardized in vitro assays, is fundamental for professionals in drug discovery and development to predict metabolic clearance, anticipate drug-drug interactions, and ultimately design safer and more effective medicines.

References

- 1. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glucuronidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 15] Facts About: UDP-Glucuronic Acid and Glucuronosyltransferases in the ER | National Center for Functional Glycomics (NCFG) [research.bidmc.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of UDPGA flux in acetaminophen clearance and hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme kinetics of uridine diphosphate glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. criver.com [criver.com]

- 11. 98-100%, from yeast, powder | Sigma-Aldrich [sigmaaldrich.com]

- 12. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of UDP-Glucuronic Acid Trisodium in Glycosaminoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate (B83284) (UDP)-glucuronic acid trisodium (B8492382) salt is a critical precursor in the biosynthesis of glycosaminoglycans (GAGs), a class of linear polysaccharides with diverse and vital roles in cellular function and tissue structure. This technical guide provides an in-depth exploration of the core function of UDP-glucuronic acid as a building block for GAGs, including hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate. We will delve into the biochemical pathways, present quantitative data from in vitro synthesis, and provide detailed experimental protocols for researchers in the field.

The Central Role of UDP-Glucuronic Acid in GAG Synthesis

UDP-glucuronic acid is a high-energy nucleotide sugar that serves as the donor of glucuronic acid (GlcA) residues in the polymerization of GAG chains. The synthesis of UDP-glucuronic acid itself is a key metabolic step, primarily catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), which oxidizes UDP-glucose. Once synthesized, UDP-glucuronic acid, along with other nucleotide sugars like UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), is utilized by a family of enzymes known as glycosyltransferases to build the characteristic repeating disaccharide units of GAGs.

The availability of UDP-glucuronic acid is a rate-limiting factor in GAG synthesis and is tightly regulated within the cell. This regulation underscores its importance in processes ranging from embryonic development and wound healing to pathological conditions such as cancer and fibrosis.

Biochemical Pathway of Glycosaminoglycan Synthesis

The synthesis of GAGs from UDP-glucuronic acid is a multi-step enzymatic process that primarily occurs in the Golgi apparatus, with the notable exception of hyaluronic acid, which is synthesized at the plasma membrane. The general pathway can be visualized as follows:

Caption: Overview of the GAG synthesis pathway.

Quantitative Data on In Vitro GAG Synthesis

The efficiency of GAG synthesis using UDP-glucuronic acid as a precursor can be quantified in vitro. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Hyaluronic Acid (HA) Synthesis

| Enzyme Source | Precursor Concentrations | Incubation Conditions | HA Yield | Molecular Weight (MW) | Reference |

| Recombinant Pasteurella multocida Hyaluronan Synthase (pmHAS) | 30 nmol UDP-GlcUA, 30 nmol UDP-GlcNAc | 20 mM HEPES (pH 7.5), 5 mM MnCl₂, 5 mM DTT, 50 mM KCl, 22°C, 16 h | Not explicitly stated, but polymerization was confirmed. | 0.7 - 2 MDa | [1][2] |

| Recombinant Agrobacterium sp. expressing pmHAS and kfiD | Media supplemented with glucose and glucosamine | Shaker flask cultivation | Up to 0.3 g/L | 0.7 - 2 MDa | [1] |

| Recombinant E. coli expressing pmHAS and kfiD | Media supplemented with glucose and glucosamine | Fed-batch fermentation | Up to 3.8 g/L | ~1.5 MDa | [3] |

Table 2: In Vitro Chondroitin Sulfate (CS) Synthesis

| Enzyme Source | Precursor Concentrations | Incubation Conditions | CS Yield | Product | Reference |

| Recombinant E. coli K4 Glycosyltransferase (KfoC) | UDP-GalNAc, UDP-GlcA | Not specified | Not explicitly stated, used for oligosaccharide backbone synthesis. | CS oligosaccharides (7-mer to 16-mer) | [2] |

| Recombinant Bacillus subtilis | Sucrose as carbon source | Fed-batch fermentation | 7.15 g/L (Chondroitin) | Chondroitin | [4] |

| Enzymatic Sulfation of Chondroitin | 2.0 g/L Chondroitin, 10 mM ATP, 20 mM MgSO₄ | 50 mM Tris-HCl (pH 7.5), 35°C, 48 h | 98% (CSA), 96% (CSC) conversion | Chondroitin Sulfate A & C | [4][5] |

Table 3: In Vitro Heparan Sulfate (HS) Synthesis

| Enzyme Source | Precursor Concentrations | Incubation Conditions | Yield | Product | Reference |

| Recombinant KfiA and pmHS2 | UDP-GlcNAc (or UDP-GlcNTFA), UDP-GlcUA | Not specified | 80% (with fluorous column purification) | N-sulfo octasaccharides | [6] |

| Recombinant KfiA and pmHS2 | Not specified | Not specified | 43% recovery yield | Heptasaccharide | [7] |

| Chemoenzymatic approach | Disaccharide building blocks | Multi-step enzymatic reactions | Not explicitly stated, focused on library synthesis. | Library of 66 HS and heparin oligosaccharides | [8] |

Experimental Protocols

Protocol 1: In Vitro Hyaluronic Acid Synthesis using Recombinant Hyaluronan Synthase

This protocol describes a cell-free enzymatic synthesis of hyaluronic acid.

Caption: Workflow for in vitro HA synthesis.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 5 mM MnCl₂, 5 mM DTT, and 50 mM KCl.

-

Substrate Addition: To a final volume of 10 µl, add 30 nmol of UDP-glucuronic acid trisodium salt and 30 nmol of UDP-N-acetylglucosamine. Include 3 nmol of a hyaluronic acid tetrasaccharide primer (e.g., HA₄-ANDA) to initiate polymerization.

-

Enzyme Addition: Initiate the reaction by adding a purified recombinant hyaluronan synthase, such as a truncated soluble form of Pasteurella multocida hyaluronan synthase (pmHAS), to a final concentration of approximately 2.5 µg/ml.[2]

-

Incubation: Incubate the reaction mixture at 22°C for 16 hours in the absence of light.

-

Product Analysis:

-

Purification: Purify the synthesized hyaluronic acid from the reaction mixture using techniques like size-exclusion chromatography.

-

Quantification: Quantify the yield of hyaluronic acid using methods such as the carbazole assay, which measures the uronic acid content.

-

Molecular Weight Determination: Analyze the molecular weight distribution of the synthesized HA by gel electrophoresis against known HA standards.

-

Protocol 2: Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides

This protocol outlines a multi-step chemoenzymatic approach for the synthesis of defined heparan sulfate oligosaccharides.

Caption: Workflow for chemoenzymatic HS synthesis.

Methodology:

-

Backbone Synthesis:

-

Start with a suitable acceptor, such as a chemically synthesized disaccharide building block.

-

Perform sequential elongation steps using recombinant glycosyltransferases. For example, use KfiA (an N-acetylglucosaminyltransferase) with UDP-GlcNAc or an analog like UDP-GlcNTFA, and pmHS2 (a heparosan synthase) with UDP-glucuronic acid to build the polysaccharide backbone.[6][7]

-

Purify the elongated oligosaccharide after each addition step, for instance, using fluorous column chromatography for tagged molecules or anion exchange chromatography.[6]

-

-

Enzymatic Modifications:

-

N-sulfation: For backbones synthesized with UDP-GlcNTFA, remove the trifluoroacetyl group under mild alkaline conditions, followed by N-sulfation using N-sulfotransferase (NST) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[7]

-

Epimerization and O-sulfation: Perform further modifications using a series of specific enzymes and PAPS. This can include C5-epimerase (C5-epi) to convert GlcA to iduronic acid (IdoA), and various O-sulfotransferases (2-OST, 6-OSTs, 3-OSTs) to add sulfate groups at specific positions. The sequence of these enzymatic reactions is crucial for achieving the desired sulfation pattern.[8]

-

-

Purification and Analysis:

-

Purify the final heparan sulfate oligosaccharide product using techniques like anion exchange HPLC.

-

Characterize the structure of the synthesized oligosaccharide thoroughly using methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

-

Conclusion

This compound is an indispensable precursor for the synthesis of a wide array of structurally and functionally diverse glycosaminoglycans. The ability to harness the enzymatic machinery involved in GAG biosynthesis in vitro provides powerful tools for producing defined GAG structures. This technical guide offers a foundational understanding and practical protocols for researchers and drug development professionals to explore the vast potential of GAGs in various biomedical applications. The continued refinement of these chemoenzymatic synthesis strategies will undoubtedly pave the way for the development of novel therapeutics and biomaterials based on these complex carbohydrates.

References

- 1. Recombinant synthesis of hyaluronan by Agrobacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Chondroitin Sulfate’s Preparation, Properties, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biotechnological production of hyaluronic acid: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microbial-enzymatic strategy for producing chondroitin sulfate glycosaminoglycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Enzymatic Production of Chondroitin Oligosaccharides and Its Sulfate Derivatives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic synthesis of heparan sulfate and heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Enzymatic Synthesis of UDP-Glucuronic Acid from UDP-Glucose

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (B83284) (UDP)-glucuronic acid is a critical intermediate in the biosynthesis of polysaccharides and plays a pivotal role in the detoxification of a wide range of compounds, including therapeutic drugs.[1][2] Its enzymatic synthesis from UDP-glucose is catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGDH). This technical guide provides a comprehensive overview of this essential biochemical reaction, detailing the enzymatic mechanism, kinetic parameters, experimental protocols for synthesis and analysis, and its significance in metabolic pathways relevant to drug development. The information is presented to aid researchers and professionals in understanding and harnessing this pathway for various applications, from fundamental research to the development of novel therapeutics.

The Enzymatic Reaction: A Two-Step Oxidation

The synthesis of UDP-glucuronic acid is a two-fold oxidation reaction that converts the C6 primary alcohol of the glucose moiety in UDP-glucose to a carboxylic acid.[3] This process is catalyzed by UDP-glucose dehydrogenase (UGDH, EC 1.1.1.22) and requires two molecules of the cofactor NAD+ for each molecule of UDP-glucose oxidized.[3]

The reaction proceeds through a proposed mechanism involving a thiohemiacetal intermediate.[4] In the first step, NAD+ accepts a hydride ion from the C6 carbon of UDP-glucose, forming an aldehyde intermediate. This intermediate is then attacked by a cysteine residue in the active site of UGDH to form a covalent thiohemiacetal.[4] The second NAD+ molecule then oxidizes this intermediate to a thioester, which is subsequently hydrolyzed to release UDP-glucuronic acid and the free enzyme.[3][4]

Quantitative Data on UDP-Glucose Dehydrogenase Kinetics

The kinetic properties of UGDH have been characterized from various sources, including human, bacterial, and plant origins. A summary of key kinetic parameters is presented in Table 1, allowing for a comparative analysis of the enzyme's efficiency across different species.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Human | UDP-glucose | 9.7 - 25 | Not Reported | 0.55 | [5] |

| NAD+ | Not Reported | Not Reported | Not Reported | [5] | |

| Streptococcus pyogenes | UDP-glucose | 20 | Not Reported | 1.7 | [1] |

| NAD+ | 60 | Not Reported | Not Reported | [1] | |

| Eucalyptus grandis | UDP-glucose | 60,700 | 67.9 | Not Reported | [6] |

| NAD+ | 67,300 | 171.8 | Not Reported | [6] | |

| Soybean | UDP-glucose | 22,000 | Not Reported | Not Reported | [6] |

| NAD+ | 70,000 | Not Reported | Not Reported | [6] | |

| Arabidopsis thaliana (UGDH2) | UDP-glucose | 123,000 | Not Reported | Not Reported | [6] |

| NAD+ | 40,000 - 45,000 | Not Reported | Not Reported | [6] | |

| Arabidopsis thaliana (UGDH3) | UDP-glucose | 335,000 | Not Reported | Not Reported | [6] |

| NAD+ | 40,000 - 45,000 | Not Reported | Not Reported | [6] | |

| Arabidopsis thaliana (UGDH4) | UDP-glucose | 171,000 | Not Reported | Not Reported | [6] |

| NAD+ | 40,000 - 45,000 | Not Reported | Not Reported | [6] |

Table 1: Comparative Kinetic Parameters of UDP-Glucose Dehydrogenase from Various Sources. This table summarizes the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and catalytic rate constant (kcat) for UGDH from human, bacterial, and plant origins, highlighting the diversity in substrate affinity and catalytic efficiency.

Experimental Protocols

Enzymatic Synthesis and Monitoring of UDP-Glucuronic Acid

This protocol describes a standard laboratory procedure for the enzymatic synthesis of UDP-glucuronic acid and its monitoring via spectrophotometry.

Materials:

-

UDP-glucose solution (e.g., 100 mM in water)

-

NAD+ solution (e.g., 200 mM in water)

-

Purified UDP-glucose dehydrogenase (UGDH)

-

Reaction buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)[7]

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette by adding the following components in order:

-

Initiate the reaction by adding a known amount of purified UGDH to the reaction mixture.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The production of NADH is directly proportional to the synthesis of UDP-glucuronic acid (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).[7]

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) to determine the initial reaction velocity.

-

The reaction can be scaled up for preparative synthesis. The product can be purified using techniques such as high-performance liquid chromatography (HPLC).[7]

Purification of UDP-Glucose Dehydrogenase

This protocol outlines a general method for the purification of UGDH from a cell lysate, often from an overexpression system, using affinity chromatography.

Materials:

-

Cell paste containing overexpressed UGDH

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM β-mercaptoethanol)

-

Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM β-mercaptoethanol)

-

Affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or specific affinity resins like UDP-hexanolamine-Sepharose).[8]

-

Chromatography system

Procedure:

-

Resuspend the cell paste in lysis buffer and lyse the cells using a suitable method (e.g., sonication, French press).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Equilibrate the affinity chromatography column with lysis buffer.

-

Load the clarified lysate onto the equilibrated column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the bound UGDH from the column using elution buffer.

-

Collect fractions and analyze for UGDH activity and purity (e.g., using SDS-PAGE and the enzyme assay described in section 3.1).

-

Pool the pure, active fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). Store the purified enzyme at -80°C.

Visualizing the Metabolic Context

The synthesis of UDP-glucuronic acid is a central hub in cellular metabolism, feeding into various critical pathways. The following diagrams, generated using the DOT language, illustrate the core enzymatic reaction and its connection to downstream processes, particularly in the context of drug metabolism.

Significance in Drug Development

The pathway leading to UDP-glucuronic acid is of paramount importance in drug development for several reasons:

-

Drug Metabolism and Detoxification: A primary role of UDP-glucuronic acid is to serve as the activated form of glucuronic acid for conjugation reactions catalyzed by UDP-glucuronosyltransferases (UGTs).[9][10] This process, known as glucuronidation, increases the water solubility of lipophilic drugs and their metabolites, facilitating their excretion from the body.[10] Understanding the kinetics of UGDH and the availability of UDP-glucuronic acid is crucial for predicting drug clearance and potential drug-drug interactions. Depletion of hepatic UDP-glucuronic acid by certain drugs can impact their own metabolism and that of other co-administered compounds.[11]

-

Therapeutic Target: In certain pathological conditions, such as cancer, the overproduction of glycosaminoglycans, for which UDP-glucuronic acid is a precursor, has been implicated in disease progression.[7] Therefore, UGDH represents a potential therapeutic target for the development of inhibitors that could modulate these pathways.

-

Biocatalysis and Synthesis: The enzymatic synthesis of UDP-glucuronic acid offers a green and highly specific alternative to chemical synthesis. This can be valuable for the production of this key intermediate for in vitro drug metabolism studies and for the synthesis of complex carbohydrates and glycoconjugates with therapeutic potential.

Conclusion

The enzymatic synthesis of UDP-glucuronic acid from UDP-glucose is a fundamental biochemical process with significant implications for both basic research and pharmaceutical development. A thorough understanding of the enzyme kinetics, reaction mechanism, and its role in broader metabolic pathways is essential for scientists and researchers in these fields. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and application of this important enzymatic transformation.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]

- 4. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Depletion of hepatic UDP-glucuronic acid by drugs that are glucuronidated - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-Glucose Dehydrogenase in UDP-Glucuronic Acid Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) (UDP)-glucuronic acid (UDPGA) is a critical precursor for the biosynthesis of glycosaminoglycans, such as hyaluronan and chondroitin (B13769445) sulfate, and plays a central role in the detoxification of xenobiotics through glucuronidation.[1][2] The production of UDPGA is catalyzed by the NAD⁺-dependent enzyme UDP-glucose 6-dehydrogenase (UGDH), which performs a four-electron oxidation of UDP-glucose.[1][3] Given its essential role in both physiological and pathological processes, including cancer progression and metastasis, UGDH represents a significant target for therapeutic intervention.[4] This technical guide provides an in-depth overview of the UGDH-catalyzed reaction, its kinetics, regulatory mechanisms, and detailed protocols for its study.

The UGDH Catalytic Mechanism

UDP-glucose dehydrogenase catalyzes the conversion of UDP-glucose to UDP-glucuronic acid through two successive NAD⁺-dependent oxidation steps at the C6 primary alcohol of the glucose moiety. The reaction proceeds without the release of an intermediate aldehyde.[1] The widely accepted mechanism involves a covalent thiohemiacetal and subsequent thioester intermediate, facilitated by a highly conserved cysteine residue in the active site (Cys-276 in human UGDH).[3][4][5]

The proposed catalytic cycle is as follows:

-

First Oxidation: The C6 alcohol of UDP-glucose is oxidized to an aldehyde, with a concurrent reduction of the first NAD⁺ molecule to NADH. This step involves a key lysine (B10760008) residue acting as a general base.[3]

-

Thiohemiacetal Formation: The catalytic cysteine residue (Cys-276) performs a nucleophilic attack on the newly formed aldehyde, creating a covalent thiohemiacetal intermediate.[3]

-

Second Oxidation: The thiohemiacetal is further oxidized to a thioester intermediate, reducing a second molecule of NAD⁺ to NADH.[3]

-

Hydrolysis: The thioester intermediate is hydrolyzed, releasing the final product, UDP-glucuronic acid, and regenerating the free enzyme.[3]

This intricate mechanism ensures the efficient and controlled production of UDPGA, a key node in cellular metabolism.

Quantitative Analysis: Enzyme Kinetics

The catalytic efficiency of UGDH varies across species. Kinetic parameters provide a quantitative measure of the enzyme's affinity for its substrates (UDP-glucose and NAD⁺) and its maximum reaction velocity.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |

| Human (recombinant) | UDP-Glucose | 60 | N/A | 1.1 | [3] |

| NAD⁺ | 180 | N/A | 1.1 | [3] | |

| Bovine Liver | UDP-Glucose | ~60 | ~1.0 | N/A | [4][5] |

| NAD⁺ | ~180 | ~1.0 | N/A | [4][5] | |

| Streptococcus pyogenes | UDP-Glucose | 27 | N/A | N/A | [2] |

| NAD⁺ | 500 | N/A | N/A | [2] |

Note: Kinetic values can vary based on assay conditions (pH, temperature, buffer composition). U = µmol/min.

Regulation of UGDH Activity

UGDH expression and activity are tightly controlled through transcriptional regulation and allosteric feedback inhibition, ensuring that the cellular pool of UDPGA is maintained to meet metabolic demands.

Transcriptional Control

Expression of the UGDH gene is known to be upregulated by signaling molecules such as Transforming Growth Factor-beta (TGF-β). This signaling cascade is crucial in processes like chondrogenesis and extracellular matrix formation.

Allosteric Feedback Inhibition

UGDH is subject to feedback inhibition by UDP-xylose, a downstream product derived from UDPGA. UDP-xylose binds to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity. This provides a rapid mechanism to prevent the over-accumulation of UDPGA and its derivatives.[2]

Experimental Protocols

Protocol: Spectrophotometric Assay of UGDH Activity

This protocol details a standard method for measuring UGDH activity by monitoring the production of NADH, which absorbs light at 340 nm.[6]

A. Materials and Reagents

-

Purified UGDH enzyme or cell/tissue lysate

-

Assay Buffer: 100 mM Sodium Phosphate, pH 7.4-8.7

-

UDP-glucose solution (e.g., 10 mM stock in water)

-

NAD⁺ solution (e.g., 50 mM stock in water)

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

B. Assay Workflow

C. Procedure

-

Prepare the assay reaction mixture in a microplate well or cuvette. For a final volume of 200 µL:

-

160 µL Assay Buffer

-

20 µL NAD⁺ solution (final concentration ~5 mM)

-

10 µL enzyme sample

-

-

Mix gently and pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the UDP-glucose solution (final concentration ~0.5-1.0 mM).

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

Determine the initial reaction velocity (ΔA₃₄₀/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADH (ε = 6220 M⁻¹cm⁻¹).[1][6]

Formula for Activity (U/mL): Activity = (ΔA₃₄₀/min * Reaction Volume (mL)) / (6.22 * Light Path (cm) * Enzyme Volume (mL)) (Note: One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute. Since 2 moles of NADH are produced per mole of UDP-glucose, this must be accounted for when calculating product formation rate.)

Protocol: Quantification of UDP-Glucuronic Acid by HPLC

This protocol provides a general framework for the separation and quantification of UDPGA from biological samples using High-Performance Liquid Chromatography (HPLC).[7][8]

A. Materials and Reagents

-

Cell or tissue sample

-

Extraction Buffer (e.g., hot ethanol (B145695) or perchloric acid)

-

HPLC system with a UV/PDA detector

-

Anion-exchange column (e.g., Spherisorb SAX)[8]

-

Mobile Phase A: e.g., 25 mM Potassium Phosphate, pH 6.0

-

Mobile Phase B: e.g., 25 mM Potassium Phosphate, 1 M KCl, pH 6.0

-

UDP-Glucuronic Acid standard

B. Procedure

-

Sample Preparation:

-

Homogenize tissue or pellet cells.

-

Extract UDP-sugars by adding ice-cold 0.5 M perchloric acid or hot 75% ethanol.

-

Incubate and then centrifuge at high speed (e.g., 10,000 x g for 15 min at 4°C) to pellet debris.

-

If using perchloric acid, neutralize the supernatant with KOH.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

Chromatography:

-

Equilibrate the anion-exchange column with Mobile Phase A.

-

Inject the prepared sample.

-

Elute the UDP-sugars using a linear gradient of Mobile Phase B (e.g., 0% to 100% B over 30 minutes).

-

-

Detection and Quantification:

-

Monitor the column eluate by UV absorbance at approximately 262 nm.[7]

-

Identify the UDPGA peak by comparing its retention time to that of the purified standard.

-

Quantify the amount of UDPGA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the UDPGA standard.

-

Conclusion

UDP-glucose dehydrogenase is a master regulator of UDP-glucuronic acid synthesis, a vital process for cellular homeostasis and detoxification. Its complex catalytic mechanism and tight regulation underscore its importance as a potential therapeutic target in diseases characterized by aberrant extracellular matrix production or drug resistance. The kinetic data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the function and inhibition of this critical enzyme.

References

- 1. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of intracellular UDP-sugars in hyaluronic acid-producing Streptococcus zooepidemicus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Detoxification: A Technical Guide to UDP-Glucuronic Acid Trisodium's Role in Xenobiotic Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) (UDP)-glucuronic acid is a critical endogenous activated sugar nucleotide that serves as the glucuronyl group donor in phase II metabolism. Its trisodium (B8492382) salt is a stable form widely utilized in in vitro studies. This technical guide provides an in-depth exploration of the pivotal role of UDP-glucuronic acid in the glucuronidation of xenobiotics, a major pathway for the detoxification and elimination of a vast array of drugs, environmental pollutants, and other foreign compounds. This process, catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme superfamily, enhances the water solubility of lipophilic xenobiotics, facilitating their excretion from the body. Understanding the intricacies of UDP-glucuronic acid biosynthesis, UGT enzyme kinetics, and the factors influencing glucuronidation is paramount for drug discovery and development, enabling the prediction of drug metabolism, potential drug-drug interactions, and the risk of toxicity.

The Core of Glucuronidation: UDP-Glucuronic Acid

Biosynthesis of UDP-Glucuronic Acid

The primary pathway for UDP-glucuronic acid (UDPGA) synthesis in mammals begins with glucose-1-phosphate. This multi-step enzymatic process ensures a steady supply of the essential co-substrate for glucuronidation.

The key enzyme in this pathway is UDP-glucose dehydrogenase (UGDH), which catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. In some organisms, like plants and lower animals, an alternative route known as the myo-inositol oxygenation pathway exists, which can also generate UDPGA.

Transport into the Endoplasmic Reticulum

Glucuronidation predominantly occurs within the lumen of the endoplasmic reticulum (ER). UDP-glucuronic acid, being a polar molecule, requires specific transporters to cross the ER membrane from its site of synthesis in the cytoplasm. The solute carrier family 35 member D1 (SLC35D1) is a key transporter responsible for the influx of UDPGA into the ER lumen. Studies have identified at least two kinetically distinct transport systems for UDP-glucuronic acid in the rat liver ER, a high-affinity and a low-affinity component, suggesting a complex regulatory mechanism for its luminal availability. The transport of UDPGA into the ER is a critical and often rate-limiting step for the overall process of glucuronidation.

The Catalysts: UDP-Glucuronosyltransferases (UGTs)

The UGT superfamily of enzymes is responsible for transferring the glucuronic acid moiety from UDPGA to a wide range of substrates. In humans, there are 22 identified UGT enzymes, which are classified into four families: UGT1, UGT2, UGT3, and UGT8. The UGT1 and UGT2 families are the primary enzymes involved in the metabolism of xenobiotics.

These enzymes are membrane-bound proteins located within the endoplasmic reticulum, with their catalytic domain facing the ER lumen. They exhibit broad and often overlapping substrate specificities, meaning a single xenobiotic can be a substrate for multiple UGT isoforms, and a single UGT can metabolize numerous compounds.

The Reaction: Glucuronidation of Xenobiotics

Glucuronidation is a nucleophilic substitution reaction where the glucuronic acid from UDPGA is transferred to a nucleophilic functional group on the xenobiotic substrate. This process results in the formation of a more polar, water-soluble glucuronide conjugate that can be readily excreted in urine or bile.

The functional groups on xenobiotics that can undergo glucuronidation include:

-

Hydroxyl groups (-OH)

-

Carboxylic acid groups (-COOH)

-

Amino groups (-NH2)

-

Thiol groups (-SH)

While glucuronidation is primarily a detoxification pathway, some glucuronide metabolites can be pharmacologically active or even reactive, contributing to the therapeutic or toxic effects of the parent compound.

Quantitative Analysis of UGT Enzyme Kinetics

The efficiency of xenobiotic glucuronidation is determined by the kinetic parameters of the involved UGT enzymes. Michaelis-Menten kinetics are often used to describe the relationship between substrate concentration and the rate of the glucuronidation reaction. The key parameters are:

-

Km (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

-

Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Understanding these parameters is crucial for predicting the metabolic fate of a drug candidate and its potential for saturation-dependent kinetics.

Table 1: Michaelis-Menten Kinetic Parameters of Selected UGT Isoforms with Xenobiotic Substrates

| UGT Isoform | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |

| UGT1A1 | Estradiol | 17 | 0.4 | |

| UGT1A6 | Acetaminophen | 4000 | 1.5 | |

| UGT2B7 | Morphine | 2000 | 2.5 | |

| UGT1A9 | Propofol | ~100-200 | Not specified | |

| UGT1A1 | Bilirubin | ~0.2 | Not specified | |

| UGT1A6 | 5-Hydroxytryptamine | 100 | Not specified |

Note: The kinetic parameters can vary depending on the experimental conditions, such as the source of the enzyme (e.g., human liver microsomes, recombinant enzymes) and the assay components.

Experimental Protocols

Accurate assessment of UGT activity is essential for drug development. Various in vitro assays are employed to determine the glucuronidation potential of a xenobiotic and to identify the specific UGT isoforms involved.

In Vitro UGT Activity Assay Using Human Liver Microsomes

This protocol provides a general framework for assessing the glucuronidation of a test compound using human liver microsomes (HLMs), which contain a mixture of UGT enzymes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

UDP-glucuronic acid trisodium salt (UDPGA)

-

Test compound (xenobiotic substrate)

-

Alamethicin (B1591596) (a pore-forming agent)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Microsome Preparation: Thaw the HLM suspension on ice.

-

Activation with Alamethicin: To permeabilize the microsomal membrane and allow UDPGA access to the luminal UGTs, pre-incubate the HLMs with alamethicin (e.g., 50 µg/mg of microsomal protein) in Tris-HCl buffer on ice for a specified time (e.g., 15 minutes).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, activated HLMs, and the test compound at various concentrations.

-

Initiation of Reaction: Pre-warm the reaction mixture at 37°C for a few minutes. Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (e.g., 5 mM final concentration).

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the glucuronide metabolite.

-

Data Analysis: Determine the rate of glucuronide formation and, if applicable, calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration.

Quantification of UDP-Glucuronic Acid

Monitoring the intracellular concentration of UDP-glucuronic acid can be important, as its availability can be a rate-limiting factor for glucuronidation. High-performance liquid chromatography (HPLC) is a common method for its quantification.

Principle:

This method involves the separation of UDP-glucuronic acid from other cellular components by ion-pair reversed-phase HPLC, followed by its detection using a UV detector.

Brief Protocol Outline:

-

Sample Preparation: Tissues or cells are homogenized and extracted with a suitable solvent (e.g., perchloric acid) to precipitate proteins and extract small molecules.

-

Neutralization: The acidic extract is neutralized to prevent degradation of the sugar nucleotides.

-

Chromatographic Separation: The neutralized extract is injected onto a reversed-phase HPLC column. An ion-pairing agent (e.g., tetrabutylammonium) is included in the mobile phase to retain the negatively charged UDP-glucuronic acid on the column. A gradient of an organic solvent (e.g., acetonitrile) is used to elute the compounds.

-

Detection: UDP-glucuronic acid is detected by its UV absorbance, typically at 254 nm or 262 nm.

-

Quantification: The concentration of UDP-glucuronic acid in the sample is determined by comparing its peak area to that of a standard curve generated with known concentrations of this compound salt.

Conclusion

UDP-glucuronic acid is a cornerstone of xenobiotic metabolism, playing an indispensable role in the detoxification and elimination of a vast number of foreign compounds. A thorough understanding of its biosynthesis, transport, and utilization by the UGT enzyme superfamily is fundamental for modern drug discovery and development. The ability to accurately quantify UGT enzyme kinetics and UDP-glucuronic acid levels provides invaluable data for predicting drug metabolism, assessing the risk of drug-drug interactions, and ensuring the development of safer and more effective therapeutics. The experimental protocols and data presented in this guide offer a robust framework for researchers and scientists to investigate the critical role of UDP-glucuronic acid in the metabolic fate of xenobiotics.

An In-Depth Technical Guide to the Core Structure and Function of UDP-Glucuronic Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Uridine (B1682114) 5'-diphosphoglucuronic acid trisodium (B8492382) salt (UDPGA), a pivotal molecule in numerous biological processes. Its core structure, physicochemical properties, and critical role in metabolic pathways are detailed herein, with a focus on its application in scientific research and drug development.

Core Structure and Physicochemical Properties

Uridine 5'-diphosphoglucuronic acid (UDPGA) is a nucleotide sugar composed of a uridine diphosphate (B83284) (UDP) molecule linked to glucuronic acid. The trisodium salt form enhances its stability and solubility in aqueous solutions, making it suitable for a wide range of experimental applications.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Reference |

| Synonyms | UDP-Glucuronic acid trisodium, UDPGA trisodium salt, Uridine 5'-diphosphoglucuronic acid trisodium salt | [2][3] |

| CAS Number | 63700-19-6 | [2][3][4] |

| Molecular Formula | C₁₅H₁₉N₂Na₃O₁₈P₂ | [3][4] |

| Molecular Weight | 646.23 g/mol | [4] |

| Appearance | White to off-white solid/powder | [2] |

| Solubility | Water: 100 mg/mL; DMSO: ≥ 10 mg/mL | |

| Storage | -20°C, desiccated, under inert atmosphere | [2][3] |

| Stability | Hygroscopic | [2] |

Biological Significance: The Glucuronidation Pathway

UDP-glucuronic acid is the activated form of glucuronic acid and serves as the key glycosyl donor in phase II drug metabolism, a process known as glucuronidation.[5] This pathway is essential for the detoxification and elimination of a vast array of endogenous compounds (e.g., bilirubin, steroid hormones) and xenobiotics (e.g., drugs, environmental toxins).[6]

The glucuronidation reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes transfer the glucuronic acid moiety from UDPGA to a substrate, thereby increasing its water solubility and facilitating its excretion from the body, typically via urine or bile.[5][6]

Biosynthesis of UDP-Glucuronic Acid

The primary pathway for the synthesis of UDP-glucuronic acid begins with glucose-6-phosphate, an intermediate in glycolysis.[1] The process involves the following key steps:

Caption: Biosynthesis pathway of UDP-Glucuronic Acid.

The Glucuronidation Reaction

Once synthesized, UDP-glucuronic acid is utilized by UGT enzymes, which are primarily located in the endoplasmic reticulum of liver cells, to conjugate substrates.[6]

Caption: The general pathway of drug glucuronidation.

Experimental Protocols: In Vitro Glucuronidation Assay

In vitro glucuronidation assays are fundamental tools in drug discovery and development for predicting the metabolic clearance of a compound and identifying potential drug-drug interactions. These assays typically utilize human liver microsomes (HLM) or recombinant human UGT enzymes.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vitro glucuronidation assay.

Caption: A generalized workflow for an in vitro glucuronidation assay.

Detailed Methodology for a Standard Assay

This protocol provides a more detailed procedure for conducting an in vitro glucuronidation assay using human liver microsomes.

Materials and Reagents:

-

Pooled Human Liver Microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid trisodium salt (UDPGA)

-

Test substrate

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (optional, for disrupting microsomal membrane)

-

Acetonitrile (ice-cold)

-

Methanol (ice-cold)

-

Internal standard (for analytical quantification)

Procedure:

-

Preparation of Reagent Stocks:

-

Prepare a 50 mM stock solution of UDPGA in purified water.

-

Prepare a 10 mM stock solution of the test substrate in DMSO.

-

Prepare a 1 M stock solution of MgCl₂ in purified water.

-

Prepare a termination solution of acetonitrile/methanol (1:1, v/v) containing a suitable internal standard.

-

-

Reaction Mixture Preparation (per reaction):

-

In a microcentrifuge tube, combine the following on ice:

-

Tris-HCl buffer (to final volume)

-

MgCl₂ (to a final concentration of 1-10 mM)

-

Human Liver Microsomes (e.g., to a final concentration of 0.5-1 mg/mL)

-

Test substrate (to the desired final concentration, e.g., 1-100 µM)

-

-

(Optional) If using alamethicin to ensure accessibility of UDPGA to the UGT active site, pre-treat the microsomes with alamethicin (e.g., 25-50 µg/mg of microsomal protein) on ice for 15 minutes.[7]

-

-

Incubation:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the UDPGA stock solution to a final concentration of 1-5 mM.

-

Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding two volumes of the ice-cold termination solution.

-

Vortex the samples and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

Analysis:

Negative Controls:

It is crucial to include appropriate negative controls to ensure the observed activity is enzymatic. Recommended controls include:

-

Incubations without the test substrate.

-

Incubations without UDPGA.

-

Incubations with heat-inactivated microsomes.

Conclusion

This compound salt is an indispensable reagent for researchers and scientists in the fields of drug metabolism, toxicology, and biochemistry. Its central role as the co-substrate in the glucuronidation pathway makes it essential for studying the metabolic fate of new chemical entities and understanding the mechanisms of detoxification. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for designing and executing experiments involving this critical molecule. A thorough understanding of the structure and function of UDP-glucuronic acid is paramount for advancing pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. UDPGA TRISODIUM SALT | 63700-19-6 [chemicalbook.com]

- 3. biosynth.com [biosynth.com]

- 4. Uridine 5 -diphosphoglucuronic acid 98-100 63700-19-6 [sigmaaldrich.com]

- 5. gilbertssyndrome.org.uk [gilbertssyndrome.org.uk]

- 6. researchgate.net [researchgate.net]

- 7. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. helixchrom.com [helixchrom.com]

The Pivotal Role of UDP-Glucuronic Acid: From Discovery to Therapeutic Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) (UDP)-glucuronic acid is a cornerstone of biochemistry, acting as a critical intermediate in a host of metabolic and detoxification pathways. Its discovery over six decades ago unlocked our understanding of how organisms neutralize a wide array of both endogenous and exogenous compounds, build essential components of the extracellular matrix, and, in many species, synthesize vital nutrients like ascorbic acid. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and multifaceted biochemical significance of UDP-glucuronic acid. It further details the experimental protocols for the characterization of the key enzymes involved in its metabolism and presents quantitative data to support a deeper understanding of these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the foundational biochemistry of UDP-glucuronic acid and its implications in health and disease.

The Discovery of a Key Metabolic Intermediate

The journey to understanding the role of UDP-glucuronic acid began in the mid-20th century with pioneering work on nucleotide sugars. The seminal discovery of UDP-glucuronic acid as the product of UDP-glucose oxidation was made by J. L. Strominger and his collaborators. Their work, published in a series of papers, laid the groundwork for our current understanding of glucuronidation and other key metabolic pathways.[1][2]

In 1954, Strominger, Kalckar, Axelrod, and Maxwell first reported the enzymatic oxidation of UDP-glucose to a new nucleotide, which they identified as UDP-glucuronic acid.[1] This initial communication was followed by more detailed studies published in 1956 and 1957, which characterized the enzyme responsible for this conversion, UDP-glucose dehydrogenase (UGDH).[3][4] These early investigations established that the reaction involved the two-step, NAD+-dependent oxidation of the C6 primary alcohol of the glucose moiety of UDP-glucose to a carboxylic acid.[4] This discovery was a significant breakthrough, as it identified the activated form of glucuronic acid used in various biosynthetic reactions.

Biosynthesis and Cellular Transport of UDP-Glucuronic Acid

UDP-glucuronic acid is synthesized in the cytosol of eukaryotic cells from UDP-glucose. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22).[5] The biosynthesis of UDP-glucose itself begins with glucose-6-phosphate, which is converted to glucose-1-phosphate by phosphoglucomutase. UDP-glucose pyrophosphorylase then catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose.[6]

The conversion of UDP-glucose to UDP-glucuronic acid is an irreversible, two-step oxidation that requires two molecules of NAD+ as a cofactor.[1] The cytosolic localization of UGDH ensures a ready supply of UDP-glucuronic acid for its various metabolic fates.[5]

Once synthesized in the cytosol, UDP-glucuronic acid is transported into the lumen of the endoplasmic reticulum (ER) and Golgi apparatus by specific nucleotide sugar transporters. The solute carrier family 35 member D1 (SLC35D1) has been identified as a key transporter with dual specificity for UDP-glucuronic acid and UDP-N-acetylgalactosamine.[7] This transport into the ER and Golgi is crucial for the function of UDP-glucuronosyltransferases and the synthesis of proteoglycans, respectively.

The Multifaceted Biochemical Significance of UDP-Glucuronic Acid

UDP-glucuronic acid is a central molecule with three primary roles in metabolism: as a substrate for glucuronidation, a precursor for proteoglycan synthesis, and a building block for ascorbic acid synthesis in many animals.

Glucuronidation: A Major Detoxification Pathway

Glucuronidation is a major phase II metabolic reaction that conjugates a wide variety of lipophilic compounds with glucuronic acid, rendering them more water-soluble and readily excretable.[8] This process is crucial for the detoxification of a vast array of xenobiotics, including therapeutic drugs, environmental toxins, and carcinogens, as well as endogenous molecules such as bilirubin, steroid hormones, and bile acids.[9]

The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[9] The UGTs catalyze the transfer of the glucuronyl group from UDP-glucuronic acid to a suitable acceptor functional group (e.g., hydroxyl, carboxyl, amino, or sulfhydryl) on the substrate.[8]

Proteoglycan Synthesis: Building the Extracellular Matrix

UDP-glucuronic acid is an essential precursor for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides that are major components of proteoglycans and the extracellular matrix.[6] GAGs such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate are composed of repeating disaccharide units, one of which is often a uronic acid (either D-glucuronic acid or its epimer, L-iduronic acid).[6]

UDP-glucuronic acid serves two key functions in this process:

-

Direct Incorporation: It is the direct donor of glucuronic acid residues for the elongation of GAG chains like hyaluronic acid, chondroitin sulfate, and heparin.

-

Precursor to UDP-Xylose: The synthesis of most GAG chains on a core protein is initiated by a specific tetrasaccharide linker. The first sugar in this linker is xylose, which is derived from the decarboxylation of UDP-glucuronic acid by the enzyme UDP-xylose synthase.

Ascorbic Acid (Vitamin C) Synthesis

In most vertebrate species, with the notable exceptions of primates (including humans) and guinea pigs, UDP-glucuronic acid is a key precursor in the biosynthesis of L-ascorbic acid (Vitamin C). The pathway involves the conversion of UDP-glucuronic acid to D-glucuronic acid, which is then reduced to L-gulonic acid. L-gulonic acid is subsequently converted to L-gulono-1,4-lactone, the direct precursor of ascorbic acid. The final step is the oxidation of L-gulono-1,4-lactone to L-ascorbic acid, a reaction catalyzed by L-gulonolactone oxidase. The absence of a functional L-gulonolactone oxidase enzyme in humans necessitates the dietary intake of Vitamin C.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in UDP-glucuronic acid metabolism. These values can vary depending on the specific enzyme isoform, substrate, and experimental conditions.

Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Eucalyptus grandis | UDP-Glucose | 60.7 ± 8.5 | 67.9 ± 9.2 | [10] |

| Eucalyptus grandis | NAD+ | 67.3 ± 17.9 | 171.8 ± 34.8 | [10] |

Table 2: Kinetic Parameters of Selected Human UDP-Glucuronosyltransferases (UGTs)

| UGT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| UGT2B15 | Lorcaserin | 51.6 ± 1.9 | 237.4 ± 2.8 | |

| UGT1A6 | 1-Naphthol | 52 (for UDPGA) | - | [11] |

| UGT1A8 | 1-Naphthol | 1256 (for UDPGA) | - | [11] |

Experimental Protocols

Assay for UDP-Glucose Dehydrogenase (UGDH) Activity

A continuous spectrophotometric assay is commonly used to measure UGDH activity by monitoring the production of NADH.

Principle: The enzymatic conversion of UDP-glucose to UDP-glucuronic acid is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the enzyme activity.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

UDP-glucose solution (substrate)

-

NAD+ solution (cofactor)

-